molecular formula C24H20N2O3 B2574739 3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one CAS No. 307541-86-2

3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

Cat. No. B2574739
CAS RN: 307541-86-2
M. Wt: 384.435
InChI Key: SVTIPFDBKWKWLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one, also known as MMTP, is a chemical compound that has shown promising results in scientific research applications. It is synthesized through a multi-step process and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments.

Scientific Research Applications

Synthesis and Properties

  • Research has focused on the synthesis and properties of derivatives related to the specified compound, highlighting their stability and reactivity, which are crucial for developing biologically active substances. One study described the synthesis of 1-aminocarbonylmethyl-5-aryl-4-aroyl-3-hydroxy-3-pyrrolin-2-ones, showcasing their reactivity with binucleophiles and potential for generating a range of compounds (Gein & Pastukhova, 2020).

Antimicrobial Activity

  • Another area of research involves the synthesis of sulfur-containing pyrazole-pyridine hybrids, demonstrating significant antimicrobial activity against bacterial and fungal strains. This suggests potential applications in developing new antimicrobial agents (Desai, Jadeja, & Khedkar, 2022).

Structural and Computational Studies

  • Structural and computational studies have been conducted on pyrazole derivatives, providing insights into their molecular structure and stability. Such research aids in understanding the fundamental properties of these compounds and guiding the design of derivatives with desired characteristics (Shen, Huang, Diao, & Lei, 2012).

Scaffold for Synthesis

  • The compound has also served as a scaffold for synthesizing highly functionalized isoxazoles, indicating its utility in creating diverse chemical entities for further exploration in drug development and other applications (Ruano, Fajardo, & Martín, 2005).

Biological Activities

  • There is ongoing interest in evaluating the biological activities of novel compounds synthesized from this chemical framework. Studies have investigated their potential anticancer activities, highlighting the importance of these compounds in medicinal chemistry and drug discovery efforts (Aslan, Akkoç, & Kökbudak, 2020).

properties

IUPAC Name

(4E)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O3/c1-15-6-10-17(11-7-15)21-20(22(27)18-12-8-16(2)9-13-18)23(28)24(29)26(21)19-5-3-4-14-25-19/h3-14,21,27H,1-2H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQVKLIILKZADR-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)C)O)C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)C)\O)/C(=O)C(=O)N2C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-hydroxy-4-(4-methylbenzoyl)-1-(pyridin-2-yl)-5-(p-tolyl)-1H-pyrrol-2(5H)-one

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